![molecular formula C22H20N4O3 B2549646 N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261012-68-3](/img/structure/B2549646.png)
N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Overview
Description
The compound “N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. It contains several functional groups, including an amide, an oxadiazole ring, a pyrrole ring, and methoxy groups attached to phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the aromatic rings (phenyl, pyrrole, and oxadiazole) would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar aromatic rings would affect its solubility, and the presence of the aromatic rings would likely result in strong UV/visible absorption .Scientific Research Applications
- N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide serves as a crucial building block for drug candidates. Researchers have explored its potential in designing novel pharmaceuticals. For instance, it can be used as an intermediate in the synthesis of drugs targeting specific diseases .
- 4-Methoxyphenylacetamide has applications in metabolic studies. Its derivatives, such as octanoate, are potential substrates for non-invasive breath tests. These tests assess hepatic mitochondrial beta-oxidation and can be useful for evaluating liver function and injury .
- Researchers have utilized 4-methoxyphenylacetamide in the synthesis of various heterocyclic compounds. For example, it has been employed to create 3-benzyl-2-(4-methoxyphenyl)-3H-[1,2,4]triazolo-[5,1-b]quinazolin-9-one. These compounds may exhibit interesting biological activities and serve as potential drug leads .
- Derivatives of 4-methoxyphenylacetamide have been investigated for their inhibitory activity against monoamine oxidases (MAOs). Compounds like 3o and 3s demonstrated potent inhibition against MAO-A and MAO-B, respectively. MAOs play a crucial role in neurotransmitter metabolism, making them relevant drug targets .
Medicinal Chemistry and Drug Development
Metabolic Studies and Breath Testing
Synthetic Chemistry and Heterocyclic Compounds
Monoamine Oxidase (MAO) Inhibition
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as cathepsin s . Cathepsin S is a cysteine protease involved in major biological processes such as protein degradation and antigen presentation .
Mode of Action
Similar compounds often interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Given its potential target, it may influence pathways related to protein degradation and antigen presentation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .
Result of Action
If it inhibits cathepsin s, it could potentially affect protein degradation and antigen presentation processes .
Action Environment
Such factors could include pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-5-7-16(8-6-15)21-24-22(29-25-21)19-4-3-13-26(19)14-20(27)23-17-9-11-18(28-2)12-10-17/h3-13H,14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSCOZKAXUDDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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